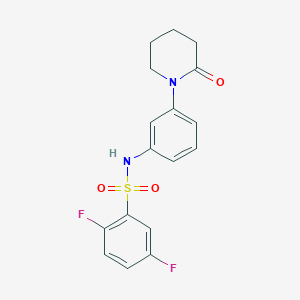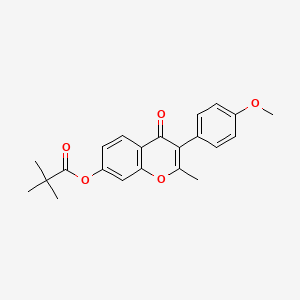
2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2,5-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide" is a chemical compound that falls within the category of benzenesulfonamides. These compounds have been extensively studied for their diverse biological activities and chemical properties, offering insights into their synthesis, molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions tailored to introduce specific functional groups, enhancing their biological activity and chemical stability. For example, compounds similar to the target molecule have been synthesized through reactions that carefully introduce fluorine atoms or other substituents to the benzenesulfonamide moiety, aiming to achieve desired physical and chemical properties or biological activities (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including fluorine-substituted derivatives, is characterized by the presence of aromatic rings and sulfonyl groups, which significantly influence their chemical behavior and interaction with biological targets. Crystallographic studies have revealed detailed aspects of their molecular arrangements, including π–π interactions and hydrogen-bonding patterns, which are critical for understanding their mode of action (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions that modify their structure and enhance their biological activities. For instance, the introduction of fluorine atoms has been shown to affect their reactivity and binding affinity towards biological targets. These modifications can significantly alter their pharmacological properties, making them potent inhibitors for enzymes like cyclooxygenase-2 (COX-2) (Hiromasa Hashimoto et al., 2002).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are crucial for their pharmaceutical application. These properties are influenced by the molecular structure and the nature of substituents on the benzene ring. Detailed crystallographic studies provide insights into the arrangement of molecules in the solid state, which is essential for predicting and optimizing their solubility and stability (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including reactivity, acidity, and the ability to form hydrogen bonds, play a significant role in their biological activity. These properties are determined by the functional groups attached to the benzene ring and the overall molecular structure. Studies have shown that modifications such as fluorination can enhance these compounds' selectivity and potency as enzyme inhibitors (Hiromasa Hashimoto et al., 2002).
Propriétés
IUPAC Name |
2,5-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-7-8-15(19)16(10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJEJBZYIPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)



![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)